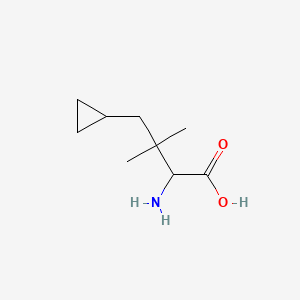
2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to a butanoic acid backbone, with a cyclopropyl and two methyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-amino-3,3-dimethylbutanoic acid, with a cyclopropyl-containing reagent under basic conditions. The reaction typically requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-dimethylbutanoic acid: A leucine derivative with similar structural features but lacking the cyclopropyl group.
2-Amino-4-methylpentanoic acid: Another amino acid with a different alkyl substituent.
Uniqueness
2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity in various applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2,5-6-3-4-6)7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChI Key |
DRGFYRZBGUEAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















